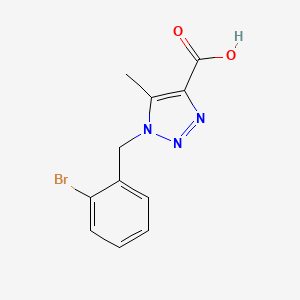
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile is an organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-hydroxybenzaldehyde and 2-methylpropanenitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the nitrile group to the aldehyde.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 2-(3-Fluoro-2-oxophenyl)-2-methylpropanenitrile
Reduction: 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanamine
Substitution: 2-(3-Amino-2-hydroxyphenyl)-2-methylpropanenitrile
Scientific Research Applications
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents, especially those targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-hydroxybenzaldehyde: A precursor in the synthesis of 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile.
2-Methylpropanenitrile: Another precursor used in the synthesis.
3-Fluoro-2-hydroxyacetophenone: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-(3-fluoro-2-hydroxyphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H10FNO/c1-10(2,6-12)7-4-3-5-8(11)9(7)13/h3-5,13H,1-2H3 |
InChI Key |
JMBRNWAHUJGXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=C(C(=CC=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)





